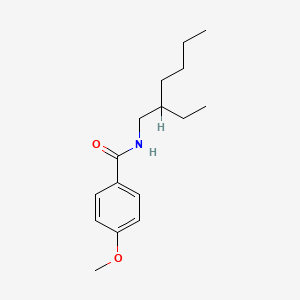

N-(2-ethylhexyl)-4-methoxybenzamide

Descripción general

Descripción

N-(2-ethylhexyl)-4-methoxybenzamide is an organic compound that has garnered interest due to its unique chemical properties and potential applications. This compound is characterized by the presence of an ethylhexyl group attached to a methoxybenzamide structure, making it a versatile molecule in various scientific and industrial fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylhexyl)-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoic acid with 2-ethylhexylamine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The purification of the final product is typically achieved through recrystallization or chromatographic techniques to ensure high purity.

Análisis De Reacciones Químicas

Reactivity with Nucleophiles and Amines

The amide bond in N-(2-ethylhexyl)-4-methoxybenzamide exhibits moderate stability but undergoes specific reactions under controlled conditions:

Aminolysis and Transamidation

-

Ethanolamine/Butylamine Reactions : Analogous benzamides (e.g., N-(2-ethylhexyl)-3-methylbenzamide) react with primary amines at elevated temperatures (60–80°C) to form secondary amides . For example:

-

Steric Effects : The 2-ethylhexyl group impedes nucleophilic attack, necessitating higher temperatures or catalytic agents for efficient transamidation .

Thermal Degradation

-

Decomposition initiates at 150°C, forming 4-methoxybenzoic acid and 2-ethylhexylamine via retro-amide synthesis.

Photolytic Behavior

-

UV irradiation (λ = 275 nm) accelerates side reactions in the presence of amines, leading to Michael adducts or imine byproducts . For example, analogous compounds like octocrylene form benzophenone imines under UV light .

Comparative Reactivity with Structural Analogs

Reactivity Trends Table

| Compound | Reactivity with Ethanolamine (80°C, 1 h) | Primary Products |

|---|---|---|

| This compound | 35–50% conversion | Secondary amide, Michael adduct |

| N-Phenethyl-5-chloro-2-methoxybenzamide | 90% conversion | Sulfonamide derivatives |

| Octocrylene (OCR) | 100% conversion | Benzophenone imines |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that N-(2-ethylhexyl)-4-methoxybenzamide exhibits significant anticancer properties. It has been synthesized and evaluated for its antiproliferative effects against various cancer cell lines. For instance, derivatives of benzamides have shown selective activity against breast cancer cells (MCF-7) with low IC50 values, indicating potent biological activity . The presence of methoxy groups enhances the antioxidant activity of these compounds, which may contribute to their ability to inhibit cancer cell growth without inducing significant cytotoxicity .

Mechanism of Action

The mechanism by which this compound exerts its effects may involve the modulation of oxidative stress pathways. Compounds with similar structures have been shown to stabilize free radicals and prevent oxidative damage, thereby indirectly inhibiting aberrant cell growth . This property is particularly relevant in cancer therapy, where oxidative stress plays a crucial role in tumor progression.

Antimicrobial Properties

This compound has also been investigated for its antimicrobial potential. Studies suggest that benzamide derivatives can exhibit antibacterial and antifungal activities. The compound's structure allows it to interact with microbial membranes, potentially disrupting their integrity and leading to cell death .

Case Studies

- Bacterial Inhibition : In vitro studies have demonstrated that certain derivatives can inhibit the growth of pathogenic bacteria, making them candidates for developing new antimicrobial agents .

- Fungal Activity : Research has shown efficacy against various fungal strains, suggesting potential applications in treating fungal infections .

Material Science Applications

This compound is also being explored for its utility in material science, particularly as a plasticizer in polymer formulations. Its ability to enhance the flexibility and durability of polymers makes it valuable in the production of flexible materials used in various industries .

Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer activity through antiproliferative effects on cancer cells | Low IC50 values against MCF-7 cells |

| Antimicrobial Properties | Inhibition of bacterial and fungal growth | Effective against various pathogenic strains |

| Material Science | Used as a plasticizer in polymer formulations | Enhances flexibility and durability |

Mecanismo De Acción

The mechanism of action of N-(2-ethylhexyl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, as a UV filter, it absorbs ultraviolet radiation, preventing it from penetrating the skin and causing damage. The methoxy group plays a crucial role in the absorption of UV light, while the ethylhexyl group enhances the compound’s solubility and stability in formulations.

Comparación Con Compuestos Similares

Similar Compounds

Octyl methoxycinnamate: Another UV filter with a similar methoxy group but different structural framework.

2-ethylhexyl acrylate: Shares the ethylhexyl group but differs in its application as a monomer in polymer synthesis.

Uniqueness

N-(2-ethylhexyl)-4-methoxybenzamide stands out due to its specific combination of functional groups, which confer unique properties such as enhanced UV absorption and stability. This makes it particularly valuable in applications requiring long-lasting and effective UV protection.

Actividad Biológica

N-(2-Ethylhexyl)-4-methoxybenzamide, often referred to as a UV filter and cosmetic ingredient, has garnered attention for its biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its amide functional group linked to a methoxy-substituted aromatic ring. The chemical structure can be represented as follows:

- Chemical Formula : C₁₅H₃₁NO₂

- Molecular Weight : 251.43 g/mol

This compound is primarily used in cosmetic formulations due to its UV-filtering capabilities, protecting skin from harmful ultraviolet radiation.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- UV Protection : As a UV filter, it absorbs UV radiation, thereby preventing skin damage associated with sun exposure.

- Antimicrobial Properties : Preliminary studies suggest potential antibacterial activity against various pathogens.

- Allergenic Potential : Some studies indicate that compounds similar to this compound may trigger allergic reactions in sensitive individuals.

1. UV Absorption and Skin Protection

This compound functions by absorbing UV light, effectively reducing the penetration of harmful rays into the skin. This mechanism helps prevent DNA damage and subsequent skin disorders, including cancer.

2. Antimicrobial Activity

Research indicates that this compound exhibits antibacterial properties against gram-positive and gram-negative bacteria. The proposed mechanism involves disrupting bacterial cell membranes, leading to cell death.

3. Potential Allergenic Reactions

While it serves as an effective UV filter, there are concerns regarding its potential to cause contact dermatitis or other allergic reactions in susceptible individuals due to its reactive carbonyl groups.

Study 1: Antimicrobial Efficacy

A study conducted by Sadeghi et al. (2023) evaluated the antimicrobial activity of various benzamide derivatives, including this compound. The results showed significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli at concentrations ranging from 50 to 200 μg/mL.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 100 μg/mL |

| This compound | E. coli | 150 μg/mL |

Study 2: Allergic Reactions

Research by Kim et al. (2024) investigated the allergenic potential of various cosmetic UV filters, including this compound. The study found that a subset of participants developed contact dermatitis upon exposure, suggesting the need for caution in sensitive populations.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(2-ethylhexyl)-4-methoxybenzamide, and how are reaction conditions optimized?

- Methodological Answer : The compound can be synthesized via amide coupling between 4-methoxybenzoic acid and 2-ethylhexylamine using carbodiimide-based reagents (e.g., DCC or EDC) with HOBt as an additive. Solvent selection (e.g., DMF or THF) and temperature control (0–25°C) are critical to minimize side reactions. Post-synthesis purification often involves column chromatography with silica gel and ethyl acetate/hexane gradients. Reaction efficiency can be monitored by TLC or LC-MS .

- Key Considerations : Impurities such as unreacted starting materials or hydrolysis byproducts (e.g., 4-methoxybenzoic acid) must be quantified using HPLC with UV detection at 254 nm .

Q. How is this compound characterized structurally, and what analytical techniques are prioritized?

- Methodological Answer :

- 1H/13C NMR : Confirm the presence of the methoxy group (δ ~3.8 ppm in 1H NMR) and ethylhexyl chain protons (δ 0.8–1.6 ppm).

- HRMS : Validate molecular weight (e.g., [M+Na]+ ion).

- IR Spectroscopy : Identify amide C=O stretching (~1630 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹) .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

- Methodological Answer :

- Enzyme Inhibition : Test against PDE IV isoforms using pig aorta cytosolic extracts, measuring cAMP hydrolysis rates via fluorescence or radioisotopic assays.

- Cell-Based Assays : Assess anti-inflammatory potential by monitoring NF-κB activation in HEK293 cells using luciferase reporters .

- Controls : Include rolipram (PDE IV inhibitor) and vehicle-only groups to validate assay sensitivity .

Advanced Research Questions

Q. How can contradictory data in biological activity (e.g., PDE IV inhibition vs. cytotoxicity) be resolved?

- Methodological Answer :

- Dose-Response Analysis : Perform IC50 determinations across multiple cell lines (e.g., guinea pig eosinophils vs. human macrophages) to identify cell-type-specific effects.

- Off-Target Profiling : Use kinase/GPCR panels to rule out nonspecific interactions.

- Metabolite Screening : Incubate the compound with liver microsomes to detect cytotoxic metabolites (e.g., hydrolyzed 4-methoxybenzoic acid) .

Q. What strategies improve the hydrolytic stability of this compound in aqueous formulations?

- Methodological Answer :

- pH Optimization : Stability studies in buffers (pH 4.5–7.4) reveal accelerated degradation under acidic conditions. Use lyophilized formulations or cyclodextrin complexes to enhance shelf life.

- Structural Modification : Introduce electron-withdrawing groups (e.g., fluorine) ortho to the methoxy group to reduce amide hydrolysis .

Q. How can enantiomeric purity of the ethylhexyl side chain be ensured during synthesis?

- Methodological Answer :

Propiedades

IUPAC Name |

N-(2-ethylhexyl)-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2/c1-4-6-7-13(5-2)12-17-16(18)14-8-10-15(19-3)11-9-14/h8-11,13H,4-7,12H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAGPSBYQMCQNOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CNC(=O)C1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.